4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-nitrophenylsulfonyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a butoxy group at the para position. This structure combines electron-withdrawing (nitro, sulfonyl) and lipophilic (butoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPAQNZDOLLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are currently unknown. The compound contains a thiazole ring, which is a significant platform in a number of medicinally relevant molecules. Thiazole-based compounds have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.
Biochemical Pathways
Thiazole-based compounds are known to interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 461.51, which could influence its bioavailability and pharmacokinetic properties.
Biological Activity
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a nitrophenyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 461.51 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research and other therapeutic applications.
The biological activity of this compound is primarily attributed to its structural components, which allow for interactions with various biological targets. The thiazole ring is known for its ability to modulate enzyme activities and influence cellular signaling pathways. While the specific targets of this compound remain largely unidentified, similar compounds have demonstrated significant inhibitory effects on cancer cell proliferation and viral replication.
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer properties. For example, compounds with similar structures have shown effectiveness against various human cancer cell lines, including:
| Cancer Type | Cell Line | IC50 Value (μM) |
|---|---|---|
| Colon Cancer | HT-29 | <10 |
| Pancreatic Cancer | Panc-1 | <15 |
| Lung Cancer | A549 | <12 |
| Prostate Cancer | PC-3 | <20 |
| Breast Cancer | MCF-7 | <18 |
| Leukemia | K562 | <25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a promising candidate for further development in cancer therapies .
Antiviral Activity
Additionally, benzamide derivatives have been explored for their antiviral properties, particularly against Hepatitis B virus (HBV). In studies involving benzamide derivatives, compounds showed significant reductions in cytoplasmic HBV DNA levels, indicating potential as antiviral agents . The mechanism appears to involve binding to the HBV core protein, thereby inhibiting nucleocapsid assembly.
Study 1: Anticancer Efficacy
In a study conducted on HT-29 colon cancer cells, this compound exhibited an IC50 value of less than 10 μM. This suggests a strong inhibitory effect on cell proliferation. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Antiviral Mechanism
A separate investigation into the antiviral properties of benzamide derivatives highlighted that certain compounds could promote the formation of empty capsids in HBV without affecting other viral components. This specificity underscores the potential of this compound as a targeted antiviral agent .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound remains to be fully elucidated. However, its molecular weight suggests that it may have moderate bioavailability. The presence of various functional groups could influence its solubility and absorption characteristics in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a thiazol-2-yl benzamide scaffold with several analogs, differing primarily in substituents on the benzamide and thiazole rings. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Lipophilic groups (e.g., butoxy in the target vs. benzoyl in ) may alter solubility and membrane permeability. Butoxy’s longer chain could increase lipophilicity compared to benzoyl’s aromatic bulk . Heterocyclic variations (thiazole vs. thiadiazole in ) influence ring electronics and hydrogen-bonding capacity. Thiadiazole derivatives show notable anti-Pseudomonas activity, suggesting the target’s thiazole core may require optimization for similar efficacy .
- Synthetic Strategies: The target compound’s synthesis likely involves sulfonation and benzamide coupling, akin to methods in (e.g., hydrazinecarbothioamide intermediates for triazole formation) .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide?
The synthesis involves two key steps:
Thiazole-2-amine functionalization : React 5-aminothiazole derivatives with 4-butoxybenzoyl chloride in pyridine to form the benzamide core. This step parallels methods used for analogous N-(thiazol-2-yl)benzamide syntheses .
Sulfonylation : Treat the intermediate with 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Pyridine is often used to scavenge HCl, as described for sulfonamide derivatives of thiazoles .
Critical considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm purity via melting point analysis and HPLC .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- X-ray crystallography : Resolve the structure to confirm the amide bond geometry, sulfonyl group orientation, and nitro group planarity. Hydrogen bonding patterns (e.g., N–H···N/O interactions) stabilize molecular packing, as seen in related thiazole benzamides .
- Spectroscopic validation : Use H/C NMR to verify substituent positions and IR to identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antiparasitic activity : Test against anaerobic pathogens (e.g., Giardia or Cryptosporidium) via PFOR enzyme inhibition assays, leveraging structural similarities to nitazoxanide derivatives .
- Anticancer screening : Evaluate cytotoxicity across the NCI-60 cancer cell line panel, following protocols for thiazole sulfonamides .
- Antibacterial assays : Use MIC determinations against Gram-positive/-negative strains, as sulfonyl-thiazole hybrids often disrupt bacterial membrane integrity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with (a) modified alkoxy chains (e.g., ethoxy, hexyloxy) and (b) alternative sulfonyl groups (e.g., methylsulfonyl, trifluoromethylphenylsulfonyl). Assess impacts on solubility and bioactivity .
- Bioisosteric replacements : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects and metabolic stability .
- In vitro profiling : Compare enzyme inhibition (e.g., PFOR, SphK1) and cellular uptake using radiolabeled analogs or fluorescence tagging .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 values across studies) be resolved?
- Assay standardization : Control variables like serum concentration, incubation time, and cell passage number. Replicate studies in ≥3 independent labs .
- Mechanistic follow-up : Use isothermal titration calorimetry (ITC) to validate target binding affinity and RNA-seq to identify off-target pathways .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, accounting for assay heterogeneity .
Q. What computational strategies are effective for studying its mechanism of action?
- Molecular docking : Model interactions with PFOR (PDB: 1NP8) or SphK1 (PDB: 3VZB) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the sulfonyl group and hydrophobic contacts with the butoxy chain .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Monitor nitro group reduction (common in aryl nitro compounds) .
- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect thiol-reactive intermediates .
- In vivo toxicity : Dose rodents (10–100 mg/kg) for 28 days; assess hepatic/renal function and histopathology .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
